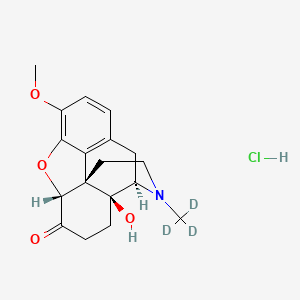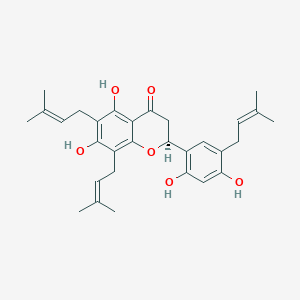
lespedezaflavanone H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lespedezaflavanone H is a prenylated flavonoid compound isolated from the roots of Lespedeza species. Prenylated flavonoids are a special type of flavonoid derivative characterized by the presence of one or more prenyl groups in the parent nucleus of the flavonoid. These compounds are known for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lespedezaflavanone H involves several key steps, starting from the appropriate chalcone precursor. The general synthetic route includes the following steps:
Prenylation of Chalcone: The chalcone is prenylated using prenyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone.
Cyclization: The prenylated chalcone undergoes cyclization to form the flavanone structure.
Demethoxymethylation: The final step involves the removal of methoxymethyl protecting groups to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like column chromatography and recrystallization would be employed to isolate the final product.
化学反应分析
Types of Reactions
Lespedezaflavanone H can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can target the carbonyl group in the flavanone structure.
Substitution: Substitution reactions can occur at the hydroxyl or prenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the flavonoid structure .
科学研究应用
作用机制
The mechanism of action of lespedezaflavanone H involves its interaction with specific molecular targets and pathways. The prenyl groups in the flavonoid structure enhance its lipid solubility and affinity for cell membranes, allowing it to interact with diverse cellular targets. These interactions can modulate various signaling pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Lespedezaflavanone H is structurally similar to other prenylated flavonoids, such as:
Lespedezaflavanone B: Another prenylated flavonoid isolated from Lespedeza species.
Amorilin: A flavanone with multiple prenyl groups, known for its versatile biological activity.
Lespedezaflavanone E: Another flavonoid with similar structural features and biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific prenylation pattern and the unique biological activities it exhibits. The presence of multiple prenyl groups enhances its bioactivity and bioavailability, making it a promising candidate for further research and development .
属性
分子式 |
C30H36O6 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1 |
InChI 键 |
NZFNGIZKDZCAKF-SANMLTNESA-N |
手性 SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |
规范 SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


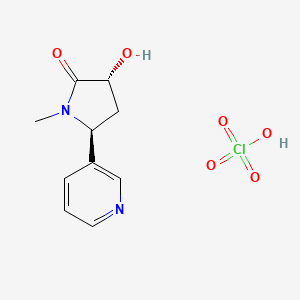
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
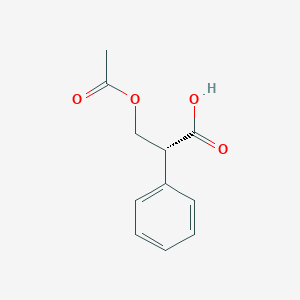
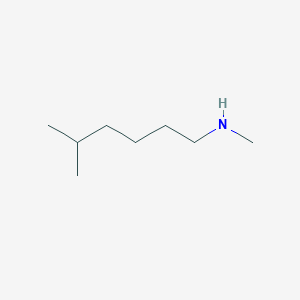
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
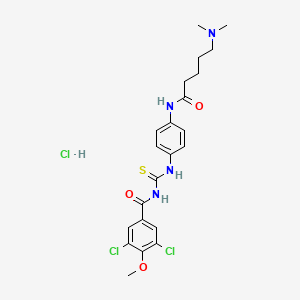
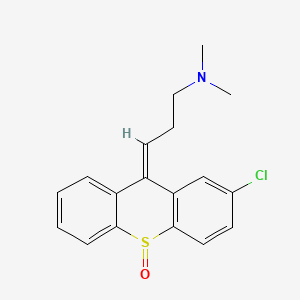
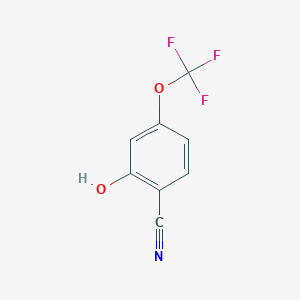
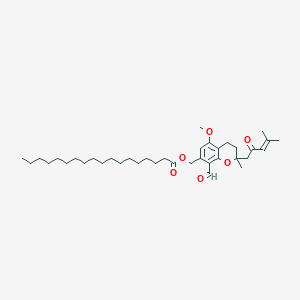
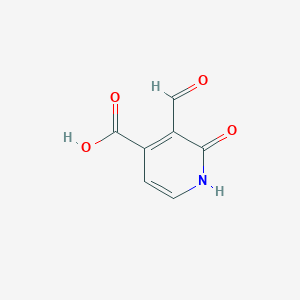
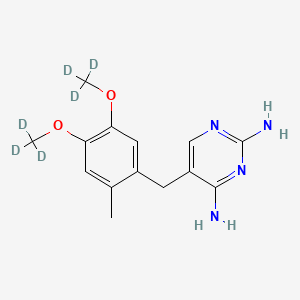
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
